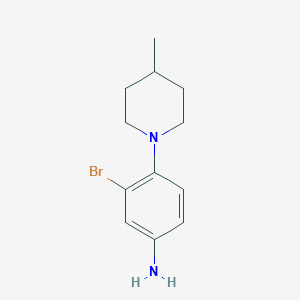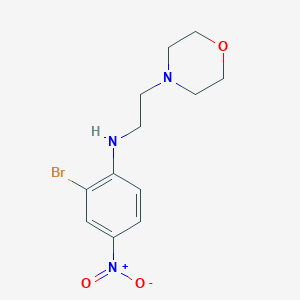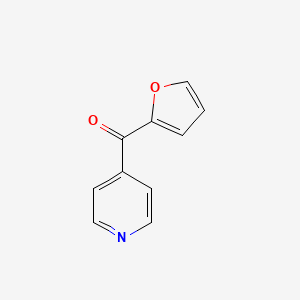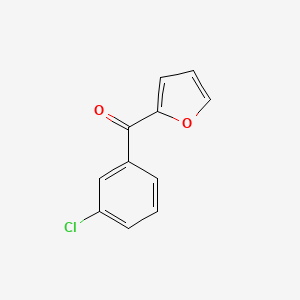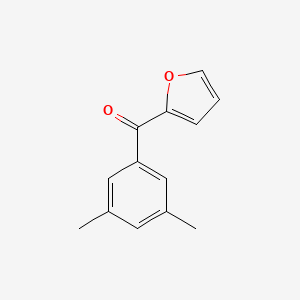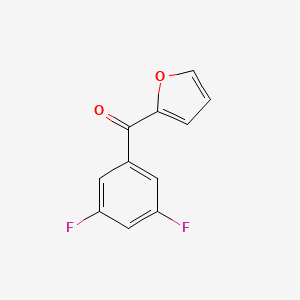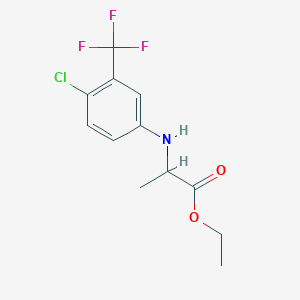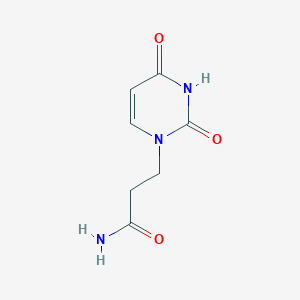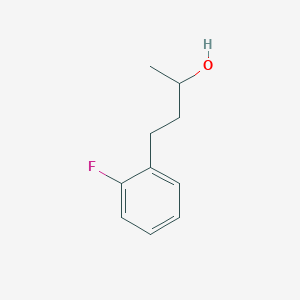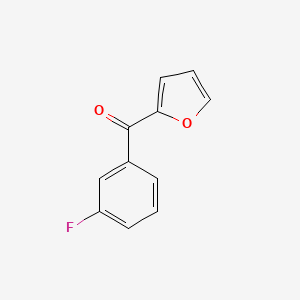
2-(3-Fluorobenzoyl)furan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorobenzoyl)furan is a chemical compound that belongs to the class of fluorinated furans It consists of a furan ring substituted with a 3-fluorobenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorobenzoyl)furan can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzoyl chloride with furan in the presence of a base such as pyridine. This reaction typically proceeds under mild conditions and yields the desired product in good yields .
Another method involves the use of 3-fluorobenzaldehyde and furan in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O). This reaction proceeds through a Friedel-Crafts acylation mechanism and also provides good yields of this compound .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-(3-Fluorobenzoyl)furan undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-(3-Fluorobenzyl)furan.
Substitution: Various substituted benzoyl furans depending on the nucleophile used.
科学研究应用
2-(3-Fluorobenzoyl)furan has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-(3-Fluorobenzoyl)furan depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
相似化合物的比较
Similar Compounds
3-Fluorobenzofuran: Similar structure but lacks the carbonyl group.
2-(3-Trifluoromethylbenzoyl)furan: Contains a trifluoromethyl group instead of a fluorine atom.
2-(3-Chlorobenzoyl)furan: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
2-(3-Fluorobenzoyl)furan is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in drug discovery and development .
属性
IUPAC Name |
(3-fluorophenyl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMSHMFXSNFQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
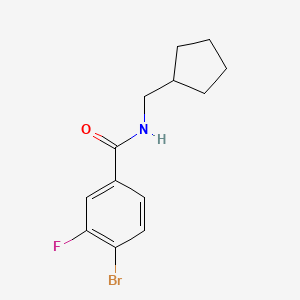
![3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid](/img/structure/B7873185.png)
![3-[1-(Phenylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7873193.png)
